molecular formula C15H23FN2O B3338219 1,1-Dibutyl-3-(4-fluorophenyl)urea CAS No. 86781-28-4

1,1-Dibutyl-3-(4-fluorophenyl)urea

Cat. No. B3338219
CAS RN: 86781-28-4
M. Wt: 266.35 g/mol
InChI Key: DMQXKZRISBXSCF-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(4-fluorophenyl)urea, also known as DBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents like chloroform and ethanol. DBF has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(4-fluorophenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes like cyclooxygenase and acetylcholinesterase. These enzymes play a crucial role in various physiological processes, including inflammation and neurotransmission.
Biochemical and Physiological Effects:
1,1-Dibutyl-3-(4-fluorophenyl)urea has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. It has also been reported to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 1,1-Dibutyl-3-(4-fluorophenyl)urea are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1-Dibutyl-3-(4-fluorophenyl)urea in lab experiments is its high purity and stability. It is also relatively easy to synthesize using various methods. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1,1-Dibutyl-3-(4-fluorophenyl)urea. One area of focus is the development of 1,1-Dibutyl-3-(4-fluorophenyl)urea-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of focus is the synthesis of novel polymers using 1,1-Dibutyl-3-(4-fluorophenyl)urea as a building block. Additionally, the use of 1,1-Dibutyl-3-(4-fluorophenyl)urea as a herbicide and its potential environmental impact is an area of interest for researchers.

Scientific Research Applications

1,1-Dibutyl-3-(4-fluorophenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,1-Dibutyl-3-(4-fluorophenyl)urea has shown promising results as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. In material science, 1,1-Dibutyl-3-(4-fluorophenyl)urea has been used as a building block for the synthesis of novel polymers with improved mechanical properties. In environmental science, 1,1-Dibutyl-3-(4-fluorophenyl)urea has been studied for its potential use as a herbicide due to its ability to inhibit plant growth.

properties

IUPAC Name

1,1-dibutyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-3-5-11-18(12-6-4-2)15(19)17-14-9-7-13(16)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQXKZRISBXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401545
Record name Urea, N,N-dibutyl-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibutyl-3-(4-fluorophenyl)urea

CAS RN

86781-28-4
Record name Urea, N,N-dibutyl-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(4-FLUOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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